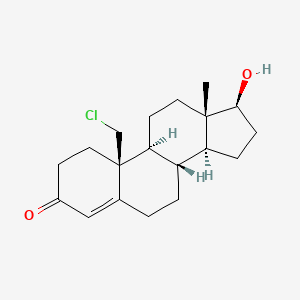
2H-1-Benzopyran-2-on, 7-(Sulfooxy)-
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-(sulfooxy)- is a chemical compound that belongs to the class of flavonoids. It is also known as 7-hydroxycoumarin-3-sulfonic acid or umbelliferone-3-sulfonic acid. This compound has been widely studied for its various biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
2H-1-Benzopyran-2-on: Derivate wurden auf ihr Korrosionsschutzpotenzial untersucht. Aufgrund ihrer photophysikalischen und elektrochemischen Eigenschaften können diese Verbindungen auf der Oberfläche von Metallen adsorbieren und sie so vor Korrosion schützen. Rechnerische Studien unter Verwendung der Dichtefunktionaltheorie (DFT) haben gezeigt, dass diese Verbindungen als wirksame Korrosionsschutzmittel dienen können, insbesondere in Umgebungen, in denen Metalle anfällig für oxidative Schäden sind .
Pharmakologische Aktivitäten
Mehrere Studien haben die pharmakologische Bedeutung von 2H-1-Benzopyran-2-on-Derivaten hervorgehoben. Diese Verbindungen, sowohl natürlichen als auch synthetischen Ursprungs, wurden mit verschiedenen biologischen Aktivitäten in Verbindung gebracht, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften. Ihre Rolle in der Medikamentenentwicklung und therapeutischen Anwendungen ist weiterhin ein Gebiet aktiver Forschung .
Materialwissenschaften
Im Bereich der Materialwissenschaften werden 2H-1-Benzopyran-2-on-Derivate wegen ihrer inhärenten Eigenschaften untersucht, die bei der Entwicklung neuer Materialien von Vorteil sein könnten. Ihre einzigartige Molekülstruktur ermöglicht potenzielle Anwendungen bei der Herstellung neuer Polymere, Beschichtungen und anderer Materialien, die spezifische photophysikalische Eigenschaften erfordern .
Spektroskopische Anwendungen
Die spektroskopischen Eigenschaften von 2H-1-Benzopyran-2-on-Derivaten machen sie für verschiedene Anwendungen geeignet, darunter als Verbindungen des natürlichen Hintergrunds in der analytischen Chemie. Sie können als fluoreszierende Marker oder Sonden in verschiedenen Arten der Spektroskopie verwendet werden, um bei der Detektion und Analyse chemischer Substanzen zu helfen .
Landwirtschaftliche Chemie
In der Landwirtschaft wurde 2H-1-Benzopyran-2-on als umweltfreundliches Aphicid identifiziert. Es wird aus dem Shikimat-Weg gewonnen und von verschiedenen Pflanzen synthetisiert. Seine Anwendung erstreckt sich von einem Fixativ in Parfüms bis hin zu einem Geschmacksverstärker, was seine Vielseitigkeit über die Schädlingsbekämpfung hinaus zeigt .
Biologische Eigenschaften und Anwendungen
Die biologischen Eigenschaften von 2H-1-Benzopyran-2-on-Derivaten wie Cumarin wurden umfassend untersucht. Diese Verbindungen weisen eine Reihe von Aktivitäten auf, die sie zu vielversprechenden Kandidaten für praktische Anwendungen in Medizin und Biologie machen. Die Forschung deckt weiterhin neue Derivate mit potenziellen Anwendungen bei der Behandlung verschiedener Krankheiten auf .
Safety and Hazards
Wirkmechanismus
Target of Action
2H-1-Benzopyran-2-one, 7-(sulfooxy)-, also known as 7-hydroxycoumarin sulfuric acid or 7-sulfooxycoumarin, belongs to the class of organic compounds known as coumarins and derivatives
Mode of Action
It’s known that the compound can be synthesized using a biocatalytic domino reaction, specifically a knoevenagel/intramolecular transesterification reaction .
Biochemical Pathways
It’s known that coumarins and their derivatives can have various biological effects, suggesting they may interact with multiple pathways .
Result of Action
Some natural derivatives of 2h-1-benzopyran-2-one (coumarin) have been studied for their physicochemical and pharmacological properties .
Biochemische Analyse
Biochemical Properties
2H-1-Benzopyran-2-one, 7-(sulfooxy)- plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with sulfotransferases, which are enzymes that catalyze the transfer of a sulfo group to various substrates. This interaction is crucial for the metabolism and detoxification of endogenous and exogenous compounds . Additionally, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can bind to proteins involved in cellular signaling pathways, thereby modulating their function.
Cellular Effects
2H-1-Benzopyran-2-one, 7-(sulfooxy)- affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression . This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of sulfotransferases by binding to their active sites, thereby preventing the transfer of sulfo groups to substrates . Additionally, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2H-1-Benzopyran-2-one, 7-(sulfooxy)- is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, resulting in altered cellular function.
Dosage Effects in Animal Models
The effects of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
2H-1-Benzopyran-2-one, 7-(sulfooxy)- is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, which play key roles in the metabolism of endogenous and exogenous compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects.
Subcellular Localization
2H-1-Benzopyran-2-one, 7-(sulfooxy)- exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for its interaction with specific biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
(2-oxochromen-7-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOOSFYJELZGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989494 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69526-88-1 | |
| Record name | 7-(Sulfooxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69526-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycoumarin sulfate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069526881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxycoumarin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



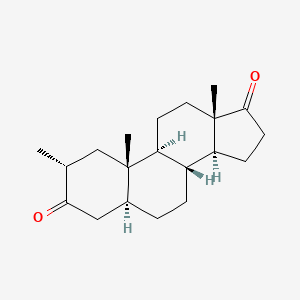
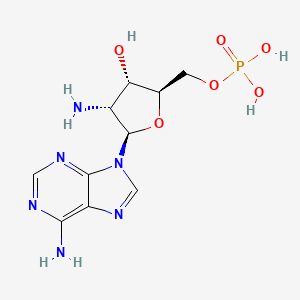

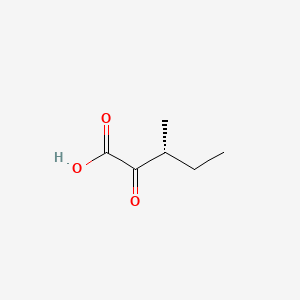

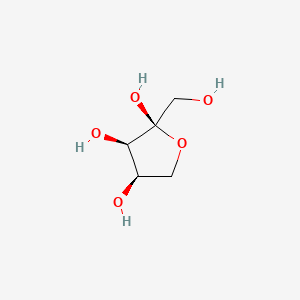
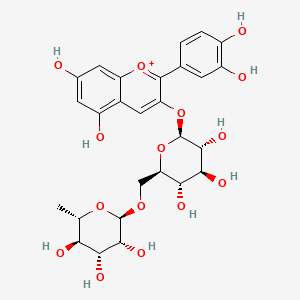
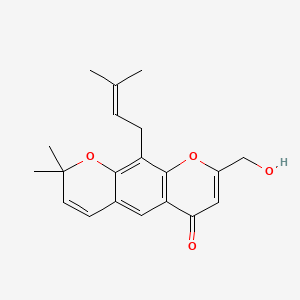
![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)


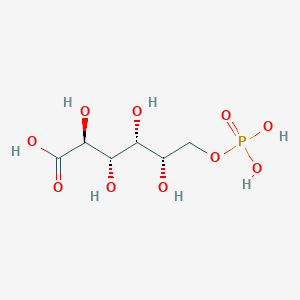
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)
